Positional Isomer Differentiation: 6,6-Dimethyl vs. 3,3-Dimethyl Substitution Impact on Physicochemical and Synthetic Properties
The 6,6-dimethyl substitution in (6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride (CAS 2138584-95-7) creates a distinctly different molecular geometry and electronic environment compared to its 3,3-dimethyl positional isomer (CAS 2413868-27-4) . While direct head-to-head experimental data comparing reactivity or biological outcomes between these specific isomers is not publicly available, the structural difference results in distinct InChI Keys and different physicochemical property predictions. The 6,6-dimethyl compound is synthesized from 2,2-dimethyl-1,3-dioxane-4-methanol , whereas the 3,3-dimethyl isomer is prepared from 3,3-dimethyl-1,4-dioxane-2-methanol . This difference in synthetic origin and ring substitution position alters the steric environment around the reactive sulfonyl chloride group and will predictably influence the three-dimensional shape of sulfonamide products derived from each isomer [1].
| Evidence Dimension | Molecular structure (substitution position) and synthetic precursor |
|---|---|
| Target Compound Data | 6,6-dimethyl substitution on 1,4-dioxane ring; synthesized from 2,2-dimethyl-1,3-dioxane-4-methanol; InChI Key JFPWFZMMEJJFSJ-UHFFFAOYSA-N |
| Comparator Or Baseline | 3,3-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride (CAS 2413868-27-4) with 3,3-dimethyl substitution; synthesized from 3,3-dimethyl-1,4-dioxane-2-methanol; InChI Key IOZAAAGPAVCHCL-UHFFFAOYSA-N |
| Quantified Difference | Different InChI Key; different synthetic precursor; distinct spatial arrangement of methyl groups relative to the sulfonyl chloride functional group |
| Conditions | Structural comparison based on chemical naming and synthetic route information from vendor datasheets |
Why This Matters
Positional isomers yield structurally distinct sulfonamide products with potentially different binding affinities and pharmacokinetic profiles in drug discovery applications, making them non-interchangeable for structure-activity relationship (SAR) studies.
- [1] Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks, 2023. View Source
